Lithium lactate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Lithium lactate is an organic compound that has been used in various scientific applications. It is a white, odorless, crystalline compound that is soluble in water and has a molecular weight of 111.1 g/mol. This compound is a salt of the lactate anion and lithium cations and is often used as a source of lithium in various scientific experiments. It is also a common ingredient in many pharmaceuticals and food products.

科学的研究の応用

Mental Health Applications : Lithium lactate may potentially reduce the toxic effects of lithium by increasing the epileptic threshold or accelerating lithium's movement into the extracellular compartment (Lucey, 1977). It has been found that lithium monotherapy significantly reduces brain lactate levels in patients with bipolar depression, suggesting a shift to anaerobic metabolism and highlighting potential targets for lithium's therapeutic actions (Machado-Vieira et al., 2017).

Neurological and Immunological Effects : Lithium salts, including this compound, exhibit antioxidant and immunotropic properties, which could make them suitable for treating mental diseases and comorbid pathology (Plotnikov et al., 2016). Lithium treatment is also associated with increases in brain N-acetyl-aspartate levels, suggesting potential neurotrophic/neuroprotective effects (Moore et al., 2000).

Agricultural Use : In agriculture, lower concentrations of lithium applied foliarly to lettuce plants promote increased root weight, shoot/root ratio, and stem diameter, suggesting beneficial effects of lithium in plant growth (Silva et al., 2019).

Medical Dosimetry : this compound shows higher sensitivity and signal stability as an Electron Spin Resonance (ESR) dosimeter material compared to lactose and alanine, making it a promising alternative for dosimetry applications (Hassan et al., 1998).

Pharmacokinetics and Drug Development : Lithium salicylate and lactate have different pharmacokinetics compared to lithium carbonate, which may aid in the development of next-generation lithium therapeutics with reduced toxicity (Smith et al., 2014).

作用機序

Target of Action

Lithium lactate, a salt of lithium and lactic acid, is primarily used in the treatment of bipolar affective disorder . The primary targets of this compound are the neurotransmitters dopamine and glutamate . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .

Mode of Action

This compound interacts with its targets by altering the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons, particularly the anaplerotic pyruvate carboxylation (PC) . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .

Pharmacokinetics

This compound exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It results in elevated lithium plasma levels at 2 hours but peaks at 24 hours post-dose and is eliminated rapidly .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and anti-suicidal properties . It has been shown to increase BDNF and attenuate the release of several inflammatory cytokines from activated microglia . It also reduces suicidality in patients with neuropsychiatric disorders .

Action Environment

This compound is an amorphous solid that dissolves very well in water and organic solvents . It demonstrates optical isomerism and emits acrid smoke when heated to decomposition . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Lithium Lactate is naturally produced in animals through the fermentation of pyruvate via lactate dehydrogenase during normal metabolism and exercise . It interacts with various enzymes and proteins, playing vital roles in various biological processes .

Cellular Effects

This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium lactate involves the reaction between Lithium hydroxide and Lactic acid.", "Starting Materials": [ "Lithium hydroxide", "Lactic acid" ], "Reaction": [ "Dissolve Lithium hydroxide in water to form Lithium hydroxide solution.", "Add Lactic acid to the Lithium hydroxide solution.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting Lithium lactate product.", "Wash the product with cold water and dry it in a vacuum oven." ] } | |

CAS番号 |

867-55-0 |

分子式 |

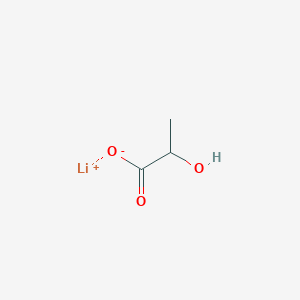

C3H6LiO3 |

分子量 |

97.0 g/mol |

IUPAC名 |

lithium;2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChIキー |

MCPIIUKZBQXOSD-UHFFFAOYSA-N |

異性体SMILES |

[Li+].CC(C(=O)[O-])O |

SMILES |

[Li+].CC(C(=O)[O-])O |

正規SMILES |

[Li].CC(C(=O)O)O |

その他のCAS番号 |

27848-80-2 867-55-0 27848-81-3 |

ピクトグラム |

Irritant |

同義語 |

Lactic Acid Monolithium Salt; 2-Hydroxypropanoic Acid Monolithium Salt; Lithium 2-Hydroxypropionate; Lithium DL-Lactate; Lithium α-Hydroxypropionate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)